molecular formula C20H13ClF5N5O3S B2434262 N-(4-amino-2-((2-((2-chloro-5-(trifluoromethyl)phenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-difluorobenzamide CAS No. 888432-20-0

N-(4-amino-2-((2-((2-chloro-5-(trifluoromethyl)phenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-difluorobenzamide

Cat. No.: B2434262
CAS No.: 888432-20-0
M. Wt: 533.86
InChI Key: NJBWSWNFKSVLAX-UHFFFAOYSA-N
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Description

N-(4-amino-2-((2-((2-chloro-5-(trifluoromethyl)phenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-difluorobenzamide is a useful research compound. Its molecular formula is C20H13ClF5N5O3S and its molecular weight is 533.86. The purity is usually 95%.
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Properties

CAS No.

888432-20-0

Molecular Formula

C20H13ClF5N5O3S

Molecular Weight

533.86

IUPAC Name

N-[4-amino-2-[2-[2-chloro-5-(trifluoromethyl)anilino]-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]-3,4-difluorobenzamide

InChI

InChI=1S/C20H13ClF5N5O3S/c21-10-3-2-9(20(24,25)26)6-13(10)28-14(32)7-35-19-30-16(27)15(18(34)31-19)29-17(33)8-1-4-11(22)12(23)5-8/h1-6H,7H2,(H,28,32)(H,29,33)(H3,27,30,31,34)

InChI Key

NJBWSWNFKSVLAX-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1C(=O)NC2=C(N=C(NC2=O)SCC(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl)N)F)F

solubility

not available

Origin of Product

United States

Biological Activity

N-(4-amino-2-((2-((2-chloro-5-(trifluoromethyl)phenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-difluorobenzamide is a complex organic compound with potential therapeutic applications. This article explores its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be broken down into several functional groups that contribute to its biological activity. It includes:

  • Amino group : Potentially involved in hydrogen bonding with biological targets.
  • Trifluoromethyl group : Enhances lipophilicity and may influence binding affinity.
  • Dihydropyrimidine core : Often associated with various pharmacological effects.

Biological Activity Overview

The biological activity of this compound has been investigated through various in vitro and in vivo studies. Key areas of focus include:

1. Anticancer Activity

Recent studies have shown that similar compounds with pyrimidine structures exhibit significant cytotoxic effects against cancer cell lines. For instance, derivatives have been tested against MCF-7 (breast cancer) and HCT116 (colon cancer) cell lines, showing varying degrees of inhibition. The anticancer mechanism is often linked to the induction of apoptosis and inhibition of cell proliferation.

2. Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on several enzymes:

  • Cyclooxygenase (COX) : Inhibitors of COX enzymes are crucial in managing inflammation and pain. Preliminary data suggest that related compounds exhibit IC50 values ranging from 0.2 μM to 17.5 μM against COX-II, indicating potential for anti-inflammatory applications .
CompoundTarget EnzymeIC50 (μM)
PYZ37COX-II0.2
CelecoxibCOX-II0.4
PYZ38COX-II1.33

3. Antioxidant Activity

Compounds with similar structures have demonstrated antioxidant properties, which are essential for mitigating oxidative stress in cells. These activities are often assessed using various assays, such as DPPH radical scavenging.

The mechanisms by which N-(4-amino...) exerts its biological effects can be attributed to:

  • Protein-Ligand Interactions : Molecular docking studies suggest that the compound forms hydrogen bonds and hydrophobic interactions with target proteins, enhancing binding affinity and specificity.

Case Studies

  • Cytotoxicity Assessment : In a study evaluating the cytotoxic effects on MCF-7 cells, derivatives showed significant inhibition compared to control groups, suggesting a dose-dependent response.
  • Enzyme Activity Modulation : A series of experiments indicated that modifications to the trifluoromethyl group significantly influenced enzyme inhibition profiles, highlighting the importance of structural optimization in drug design.

Scientific Research Applications

Biological Activities

  • Anticancer Activity
    • Recent studies have indicated that similar compounds exhibit significant anticancer properties. For instance, thiazole-based derivatives have shown promising results against various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer) . The incorporation of thiazole or pyrimidine rings has been linked to enhanced cytotoxicity and selectivity towards cancer cells.
    • The structure-activity relationship (SAR) analysis reveals that electron-withdrawing groups like chlorine enhance the compound's potency against tumor cells .
  • Antimicrobial Properties
    • Compounds with similar structural characteristics have been evaluated for their antimicrobial efficacy. For example, derivatives containing thiazole rings have demonstrated activity against both Gram-positive and Gram-negative bacteria . This suggests that N-(4-amino-2-((2-((2-chloro-5-(trifluoromethyl)phenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-difluorobenzamide may also possess antimicrobial properties worth exploring.
  • Anticonvulsant Activity
    • Some related compounds have been tested for anticonvulsant effects using animal models. For example, thiazole-integrated pyrrolidinones have shown significant protection against picrotoxin-induced seizures . This opens avenues for investigating the potential neuroprotective effects of the target compound.

Case Study 1: Anticancer Evaluation

A study on thiazole-pyridine hybrids demonstrated their effectiveness against several cancer cell lines. The most active compounds showed IC50 values in the micromolar range, indicating strong antiproliferative effects . The presence of specific substituents was crucial for enhancing activity.

Case Study 2: Antimicrobial Screening

Research involving thiazole derivatives revealed that modifications to the core structure could lead to improved antimicrobial activities against a variety of pathogens . These findings support the hypothesis that this compound could be developed into effective antimicrobial agents.

Q & A

Q. What are the optimal synthetic routes for this compound, and how can reaction yields be improved?

  • Methodological Answer : The synthesis involves multi-step reactions, including condensation, nucleophilic substitution, and cyclization. Key intermediates, such as the pyrimidinone core and trifluoromethylphenyl-substituted acetamide, require precise control of reaction conditions.
  • Solvent Selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance solubility of intermediates .
  • Catalysts : Potassium carbonate or sodium pivalate can improve coupling efficiency in amide bond formation .
  • Purification : Column chromatography (silica gel, gradient elution) or recrystallization from ethanol/water mixtures ensures high purity .
  • Yield Optimization : Monitoring reaction progression via TLC and adjusting stoichiometric ratios (e.g., 1.2:1 for nucleophile:electrophile) minimizes side products .

Q. Which spectroscopic techniques are most effective for characterizing purity and structural integrity?

  • Methodological Answer : A combination of techniques is critical:
  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm regioselectivity of substitutions (e.g., trifluoromethyl group at C5 of pyridinyl) .
  • HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) assesses purity (>95% threshold) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+^+ ion) and detects halogen isotopic patterns .
  • Spectrofluorometry : Optional for assessing fluorescence properties of aromatic systems .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interactions with biological targets?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Models electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity and stability of the trifluoromethyl group .
  • Molecular Docking : Use software like AutoDock Vina to simulate binding to enzymes (e.g., acps-pptase). Docking scores correlate with inhibitory activity .
  • MD Simulations : Assess binding stability over time (50–100 ns trajectories) in explicit solvent models .
  • AI Integration : COMSOL Multiphysics coupled with machine learning optimizes reaction parameters for synthesis .

Q. What strategies resolve discrepancies between in vitro and in vivo activity data?

  • Methodological Answer :
  • Validate Assay Conditions : Ensure in vitro assays (e.g., enzyme inhibition IC50_{50}) use physiologically relevant pH and temperature .
  • Pharmacokinetic Profiling : Measure plasma protein binding and metabolic stability (e.g., microsomal assays) to explain reduced in vivo efficacy .
  • Orthogonal Assays : Cross-validate results using SPR (surface plasmon resonance) and ITC (isothermal titration calorimetry) for binding affinity .
  • Theoretical Frameworks : Link discrepancies to transporter-mediated efflux or off-target effects using systems biology models .

Q. What in vitro assays are suitable for evaluating enzyme inhibition efficacy?

  • Methodological Answer :
  • Fluorescence-Based Assays : Monitor acps-pptase activity using fluorogenic substrates (e.g., 4-methylumbelliferyl phosphate) .
  • Colorimetric Assays : Detect phosphate release via malachite green reagent for phosphatases .
  • SPR Biosensors : Real-time kinetic analysis of enzyme-compound interactions (KD values) .
  • Competitive Inhibition Studies : Use ATP/NADH analogs to identify binding competition .

Contradiction Analysis in Data Interpretation

  • Example : Conflicting IC50_{50} values across studies may arise from assay variability (e.g., substrate concentration, enzyme source).
    • Resolution : Standardize protocols (e.g., uniform ATP concentration in kinase assays) and validate with orthogonal methods (SPR, ITC) .

Influence of Trifluoromethyl Group on Bioactivity

  • Physicochemical Impact : Enhances lipophilicity (logP ↑ by ~0.5) and metabolic stability via steric shielding .
  • Bioactivity : The -CF3_3 group increases target binding affinity (ΔG ↓ by 2–3 kcal/mol in docking studies) .

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